molecular formula C6H5N5O B11920509 5H-purine-6-carboxamide

5H-purine-6-carboxamide

Katalognummer: B11920509
Molekulargewicht: 163.14 g/mol
InChI-Schlüssel: YHTPEEVMEWNJMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5H-Purine-6-carboxamide is a heterocyclic organic compound that belongs to the purine family Purines are nitrogen-containing compounds that play a crucial role in various biological processes, including the formation of nucleic acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5H-purine-6-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-amino-1H-imidazole-4-carboxamide with formamide under high-temperature conditions. This reaction leads to the formation of the purine ring system with the carboxamide group at the 6-position .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 5H-Purine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the purine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine-6-carboxylic acid, while reduction can produce 5H-purine-6-amine .

Wissenschaftliche Forschungsanwendungen

5H-Purine-6-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming hydrogen bonds with active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For instance, it may inhibit DNA and RNA synthesis by acting as a false metabolite .

Vergleich Mit ähnlichen Verbindungen

    6-Mercaptopurine: A purine analog used in cancer treatment.

    Azathioprine: An immunosuppressive drug derived from 6-mercaptopurine.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness: 5H-Purine-6-carboxamide is unique due to its specific structural features and the presence of the carboxamide group at the 6-position. This structural uniqueness allows it to interact with different molecular targets compared to other purine analogs, providing distinct therapeutic and research applications .

Eigenschaften

Molekularformel

C6H5N5O

Molekulargewicht

163.14 g/mol

IUPAC-Name

5H-purine-6-carboxamide

InChI

InChI=1S/C6H5N5O/c7-5(12)3-4-6(10-1-8-3)11-2-9-4/h1-2,4H,(H2,7,12)

InChI-Schlüssel

YHTPEEVMEWNJMS-UHFFFAOYSA-N

Kanonische SMILES

C1=NC2C(=NC=NC2=N1)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.